L-Arginine, L-alanyl-
Overview
Description
Synthesis Analysis
The synthesis of L-arginine derivatives is highlighted in the papers. For instance, an amino acid derivative, L-(−)-(N-trans-cinnamoyl)-arginine, was isolated from Glinus oppositifolius, suggesting a natural source for such compounds . Additionally, novel diorganotin(IV) derivatives of L-arginine and L-alanyl-L-arginine have been synthesized and characterized, indicating the versatility of L-arginine in forming complexes with metals . These syntheses involve complex chemical reactions and are characterized using various spectroscopic methods.
Molecular Structure Analysis
The molecular structure of L-arginine derivatives is crucial for understanding their function and reactivity. The structure of L-(−)-(N-trans-cinnamoyl)-arginine was determined using chemical and spectroscopic methods . In the case of organotin(IV) complexes, L-arginine acts as a chelating ligand through its carboxylate and -NH2 groups, while the guanidino group remains uncoordinated . These findings are essential for understanding how L-arginine derivatives interact at the molecular level.
Chemical Reactions Analysis
The chemical reactivity of L-arginine derivatives is influenced by their molecular structure. The invariant arginine in motif 2 of Escherichia coli alanyl-tRNA synthetase is crucial for catalysis, as demonstrated by mutagenesis studies . This highlights the importance of the arginine residue in biochemical reactions, particularly in protein synthesis. The organotin(IV) complexes with L-arginine derivatives exhibit cytotoxic activity, suggesting that these compounds can induce chemical reactions leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-arginine derivatives are diverse. Amino acids like L-arginine have been studied for their corrosion inhibition effects, with arginine being identified as an effective inhibitor . This suggests that L-arginine derivatives could have applications in material science. CdS nanoparticles passivated with L-arginine exhibit changes in band gaps and show nonlinear optical properties, which could be useful in optoelectronic applications .
Scientific Research Applications
Endothelial and Cardiovascular Functions
L-Arginine, a precursor of nitric oxide, plays a significant role in the vascular system. It is known to improve endothelial function in conditions like hypercholesterolemia and atherosclerosis, demonstrating its potential in enhancing cardiovascular health (Böger & Bode-Böger, 2001). Additionally, L-arginine supplementation has been associated with blood pressure reduction and is considered to have potential in cardiovascular disease treatment and management (Jiayi Dong et al., 2011).
Immune Function and Inflammation
L-Arginine, L-alanyl-L-glutamine, and taurine significantly affect the polymorphonuclear leucocyte (PMN) free amino acid pool, which in turn influences PMN immune functions. This is crucial in understanding the nutritional requirements of PMN and how they modulate immune responses (J. Mühling et al., 2002).
Reproductive Performance
Studies have shown that dietary L-arginine supplementation can enhance reproductive performance in animals. For instance, it increases the number of placental attachment sites, litter birth weight, and improves Vegfr2 transcription activity in fetoplacental tissues, indicating its significant role in mammalian reproduction (J. M. Greene et al., 2012).
Metabolic Regulation
L-Arginine has shown potential in regulating metabolism, with studies indicating that it can reduce white fat gain while enhancing skeletal muscle and brown fat masses in diet-induced obese rats. This suggests its utility in managing obesity and related metabolic disorders (W. Jobgen et al., 2009).
Anti-Aging Effects
L-Arginine is reported to have anti-aging benefits, impacting various physiological processes such as the reduction of vascular and heart diseases, improvement in immune response, and the potential inhibition of gastric hyperacidity (M. Gad, 2010).
Future Directions
L-Arginine has shown potential in mitigating numerous risk factors for cardiovascular disease, such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes . Future translation studies employing L-Arginine delivery approaches will determine the success of targeting L-Arginine in cardiovascular disease .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWEMZOJNKJCH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332213 | |
Record name | L-Arginine, L-alanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Arginine, L-alanyl- | |
CAS RN |
16709-12-9 | |
Record name | L-Arginine, L-alanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alanylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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